Compound C108
Overview
Description
Mechanism of Action
Target of Action
The primary target of Compound C108 is the stress granule-associated protein G3BP2 (GAP SH3 domain-binding protein 2) . G3BP2 is reported to bind and stabilize SART3 mRNA, thereby indirectly regulating the core pluripotency transcription factors Oct-4 and Nanog, which are critically involved in ESC self-renewal and breast tumor initiation .
Mode of Action
This compound interacts with its target, G3BP2, by binding to it and stabilizing SART3 mRNA . This interaction leads to increased expression of the pluripotency transcription factors Oct-4 and Nanog .
Biochemical Pathways
The interaction of this compound with G3BP2 affects the pathway involving the pluripotency transcription factors Oct-4 and Nanog . These factors are crucial for ESC self-renewal and breast tumor initiation .
Pharmacokinetics
It is soluble in dmso at 2 mg/ml , which may influence its bioavailability.
Result of Action
This compound exhibits cancer-selective cytotoxicity . It synergizes with low dose paclitaxel in reducing ALDH-positive tumor-initiating cells (TICs) in breast cancer cultures . Furthermore, C108 pretreatment prior to xenografting greatly reduces BT-474 tumor-initiating frequency in mice in vivo .
Action Environment
It is known that the compound is stored at -20°c , suggesting that temperature could be a factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound C108 involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxyacetophenone. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Compound C108 primarily undergoes substitution reactions due to the presence of reactive functional groups, such as the hydroxyl and hydrazone moieties. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic or acidic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of this compound, while oxidation reactions can lead to the formation of quinone derivatives .
Scientific Research Applications
Compound C108 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydrazone formation and its reactivity.
Comparison with Similar Compounds
Compound C100: Another fullerene derivative with distinct structural properties and applications in materials science.
Compound C108 (Fullerene):
Uniqueness of this compound: this compound is unique due to its specific inhibition of G3BP2, which is not commonly targeted by other compounds. This specificity makes it a valuable tool in cancer research, particularly in studying the role of stress granules in tumor initiation and metastasis .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGMBUGEAAGJKW-MHWRWJLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Compound C108 interact with its target and what are the downstream effects?
A1: this compound inhibits the activity of the protein G3BP2. [, ] G3BP2 is a stress granule-associated protein involved in various cellular processes, including mRNA stabilization. By inhibiting G3BP2, this compound disrupts the stability of specific mRNA transcripts. One example highlighted in research is the mRNA of ELF1, a transcription factor. [] This destabilization leads to reduced ELF1 protein levels. As ELF1 regulates the expression of MCL1, an anti-apoptotic protein often overexpressed in cancer cells, the downstream effect of this compound is a decrease in MCL1. []
Q2: What is the significance of reducing MCL1 levels in cancer cells, particularly in the context of Venetoclax treatment?
A2: MCL1 overexpression can contribute to resistance against Venetoclax, a BH3 mimetic drug used in cancer treatment. [] Venetoclax targets and inhibits BCL-2 family proteins, including MCL1, to induce apoptosis (programmed cell death) in cancer cells. When MCL1 levels are high, Venetoclax's efficacy is reduced. This compound, by decreasing MCL1 levels via G3BP2 inhibition, can re-sensitize Acute Myeloid Leukemia (AML) cells to Venetoclax, making the treatment more effective. []
Q3: Has the efficacy of combining this compound and Venetoclax been tested in a biological model?
A3: Yes, research has shown that combining this compound with Venetoclax enhances the therapeutic effect in an AML mouse model. [] Mice treated with both this compound and Venetoclax displayed improved survival rates and reduced leukemia burden compared to mice treated with Venetoclax alone. [] This further supports the potential of this compound as a synergistic agent to overcome Venetoclax resistance.
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